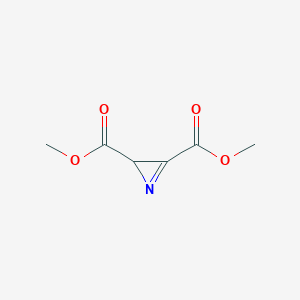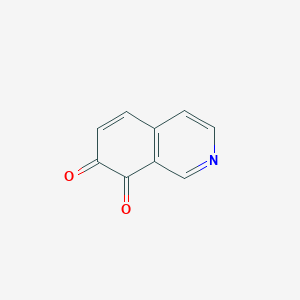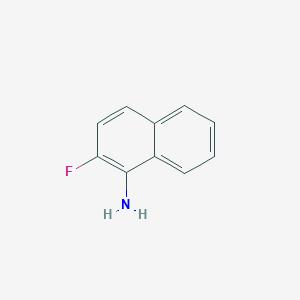
dimethyl 2H-azirine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2H-azirine-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure. This compound is notable for its high ring strain and electrophilic nature, making it a valuable intermediate in organic synthesis . The presence of an electrophilic C=N bond in the azirine ring allows it to readily undergo addition reactions with various nucleophiles .
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2H-azirine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the oxidative cyclization of enamine derivatives . Another method is the decomposition of vinyl azides, which provides a general synthetic route to 2H-azirines under mild conditions . Additionally, the ring contraction of isoxazole derivatives and the radical addition/cyclization of alkynes are also employed in the synthesis of 2H-azirines .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of triethylamine as a promoter in oxidative cyclodimerization reactions has been shown to be effective in producing pyrimidine-4,6-dicarboxylates from 2H-azirine-2-carboxylates .
化学反応の分析
Types of Reactions
Dimethyl 2H-azirine-2,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrimidine derivatives.
Reduction: Reduction reactions can convert the azirine ring to aziridine derivatives.
Substitution: Nucleophilic substitution reactions are common due to the electrophilic nature of the C=N bond.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as alcohols, thiols, phosphites, primary and secondary amines, and NH-heterocycles . Reaction conditions often involve mild temperatures and the presence of catalysts or promoters like triethylamine .
Major Products Formed
Major products formed from reactions with this compound include pyrimidine-4,6-dicarboxylates, aziridines, and pyrrole derivatives .
科学的研究の応用
Dimethyl 2H-azirine-2,3-dicarboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of dimethyl 2H-azirine-2,3-dicarboxylate involves the nucleophilic addition to the electrophilic C=N bond in the azirine ring . This addition leads to the formation of aziridine intermediates, which can undergo further transformations depending on the reaction conditions and reagents used . The generation of azomethine ylides and their subsequent 1,3-dipolar cycloaddition to other azirine molecules is a key step in many reactions involving this compound .
類似化合物との比較
Dimethyl 2H-azirine-2,3-dicarboxylate is unique due to its high ring strain and electrophilic nature, which make it highly reactive and versatile in organic synthesis . Similar compounds include:
3-aryl-2H-azirine-2-carboxylates: These compounds also possess a three-membered azirine ring and are used in similar synthetic applications.
2H-azirine-2-carboxamides: These derivatives are more soluble in aqueous media and are used in different biological applications.
This compound stands out due to its specific reactivity and the range of products it can form, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
16504-44-2 |
|---|---|
分子式 |
C6H7NO4 |
分子量 |
157.12 g/mol |
IUPAC名 |
dimethyl 2H-azirine-2,3-dicarboxylate |
InChI |
InChI=1S/C6H7NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3H,1-2H3 |
InChIキー |
DUBXSWJSUSKMJU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)


![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)

![(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11919832.png)
![(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid](/img/structure/B11919851.png)
![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)

